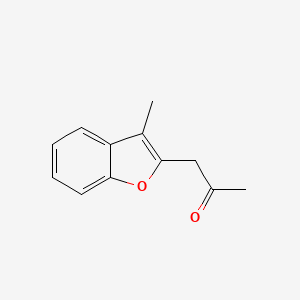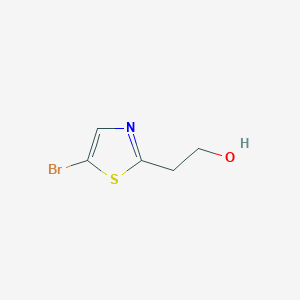
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and an ethan-1-ol group at the 2-position. Thiazole rings are known for their aromaticity and reactivity, making them significant in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 2-bromo-1,3-thiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(5-Bromo-1,3-thiazol-2-yl)ethanal or 2-(5-Bromo-1,3-thiazol-2-yl)ethanoic acid.
Reduction: Formation of 2-(1,3-thiazol-2-yl)ethan-1-ol.
Substitution: Formation of 2-(5-Amino-1,3-thiazol-2-yl)ethan-1-ol or 2-(5-Mercapto-1,3-thiazol-2-yl)ethan-1-ol.
Aplicaciones Científicas De Investigación
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The bromine atom may enhance the compound’s binding affinity to its molecular targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
- 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
- 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-ol
- 1-(4-Bromo-1,3-thiazol-5-yl)ethan-1-one
Comparison: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol is unique due to its ethan-1-ol group, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
1538921-74-2 |
|---|---|
Fórmula molecular |
C5H6BrNOS |
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
2-(5-bromo-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-4-3-7-5(9-4)1-2-8/h3,8H,1-2H2 |
Clave InChI |
DDXRAELMTWIYCD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


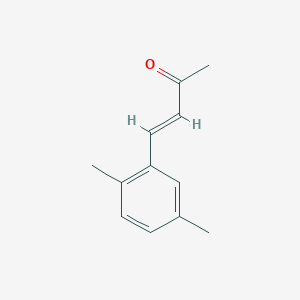
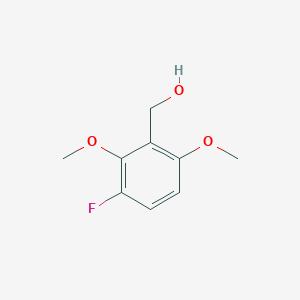
![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)
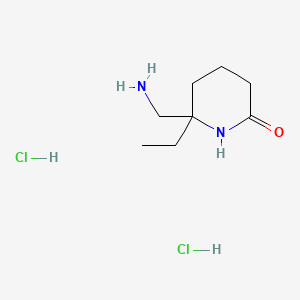



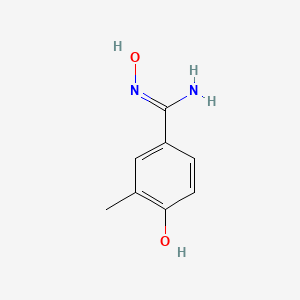
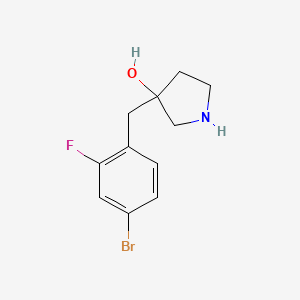
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)
![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)
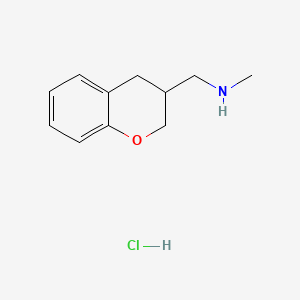
![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)
